molecular formula C29H24Br2N2O6 B11552354 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

Cat. No.: B11552354
M. Wt: 656.3 g/mol
InChI Key: FEDKSFAIFIJRDH-UHFFFAOYSA-N
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Description

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and bromo substituents, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol) typically involves a multi-step process. One common approach is the condensation reaction between 6-hydroxybenzene-3,1-dicarbaldehyde and 4-bromo-6-methoxyphenol in the presence of a suitable catalyst, such as glacial acetic acid . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromo substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups yields quinones, while reduction of the nitro groups produces amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol) involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions allows it to modulate biological processes by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol) apart is its specific combination of hydroxyl, methoxy, and bromo substituents, which confer unique reactivity and potential applications in various fields. Its ability to form stable coordination complexes and undergo diverse chemical transformations makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H24Br2N2O6

Molecular Weight

656.3 g/mol

IUPAC Name

4-bromo-2-[[5-[[3-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C29H24Br2N2O6/c1-38-26-12-20(30)10-18(28(26)36)14-32-22-8-16(3-5-24(22)34)7-17-4-6-25(35)23(9-17)33-15-19-11-21(31)13-27(39-2)29(19)37/h3-6,8-15,34-37H,7H2,1-2H3

InChI Key

FEDKSFAIFIJRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=C(C(=CC(=C4)Br)OC)O)O)Br

Origin of Product

United States

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